molecular formula C15H12F3NO3 B3172458 Methyl 4-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate CAS No. 946728-11-6

Methyl 4-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate

Cat. No.: B3172458
CAS No.: 946728-11-6
M. Wt: 311.25 g/mol
InChI Key: AKVLLAAIHBZFBU-UHFFFAOYSA-N
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Description

Methyl 4-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The presence of the trifluoromethyl group often enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable entity in various scientific fields.

Scientific Research Applications

Methyl 4-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, particularly in drug design and development.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate typically involves the following steps:

    Nitration: The starting material, 4-(trifluoromethyl)phenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: The resulting 2-amino-4-(trifluoromethyl)phenol is then reacted with methyl 4-bromobenzoate in the presence of a base like potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Mechanism of Action

The mechanism of action of Methyl 4-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-amino-4-(trifluoromethyl)phenoxy]-benzoic acid
  • Methyl 4-[2-amino-4-(trifluoromethyl)phenoxy]-acetate
  • 4-[2-amino-4-(trifluoromethyl)phenoxy]-benzamide

Uniqueness

Methyl 4-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group significantly enhances its stability and bioavailability compared to similar compounds.

Properties

IUPAC Name

methyl 4-[2-amino-4-(trifluoromethyl)phenoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-14(20)9-2-5-11(6-3-9)22-13-7-4-10(8-12(13)19)15(16,17)18/h2-8H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVLLAAIHBZFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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